

Cross-Study Analysis of Ecopipam Hydrobromide Clinical Trial Data: A Comparative Guide

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Compound of Interest

Compound Name: *Ecopipam hydrobromide*

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This guide provides a comprehensive cross-study analysis of clinical trial data for **Ecopipam hydrobromide**, focusing on its application in Tourette Syndrome and childhood-onset fluency disorder (stuttering). Ecopipam is a first-in-class selective antagonist of the dopamine D1 receptor.^{[1][2]} This guide objectively compares its performance with alternative treatments, supported by available experimental data.

Ecopipam for the Treatment of Tourette Syndrome

Tourette Syndrome (TS) is a neurodevelopmental disorder characterized by motor and vocal tics.^[3] Current treatments often involve dopamine D2 receptor antagonists, which can be associated with undesirable side effects.^{[3][4]} Ecopipam's distinct mechanism of action as a D1 receptor antagonist offers a potentially different safety and efficacy profile.^{[1][5]}

Quantitative Data Summary

The following tables summarize the efficacy and safety data from clinical trials of Ecopipam and its comparators for the treatment of Tourette Syndrome. The primary efficacy endpoint in these studies is typically the change in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score (TTS).

Table 1: Efficacy of Ecopipam in Tourette Syndrome - Phase 3 Trial (NCT05615220)^[6]

Outcome	Ecopipam Group	Placebo Group	Hazard Ratio (95% CI)	p-value
Relapse Rate (Pediatric)	41.9%	68.1%	0.5 (0.3-0.8)	0.0084
Relapse Rate (Pediatric & Adult)	41.2%	67.9%	0.5 (0.3-0.8)	0.0050

Table 2: Efficacy of Comparator Drugs in Tourette Syndrome

Drug	Study	Primary Efficacy Outcome
Aripiprazole	Yoo et al.	Significant reduction in mean YGTSS-TTS vs. placebo (-15.0 vs -9.6, $p = 0.0196$)[4]
Sallee et al.	Significant improvement in tic severity with decreases from baseline YGTSS of 45.9% (low dose, $p = 0.002$) and 54.2% (high dose, $p < 0.0001$)[4]	
Risperidone	Scahill et al.	32% reduction in tic severity from baseline vs. 7% for placebo ($p = 0.004$)[7]
Clonidine	Goetz et al.	No significant reduction in motor tics or vocalizations compared to placebo[8]
Haloperidol	Shapiro et al.	More effective than placebo and slightly more effective than pimozide in reducing tics[9]
Open-label study	54.3% reduction in motor tic scores and 50.0% reduction in phonic tic scores with aripiprazole; 58.5% and 66.2% reductions with haloperidol, respectively[10]	

Table 3: Common Adverse Events of Ecopipam and Comparator Drugs in Tourette Syndrome

Drug	Common Adverse Events
Ecopipam	Sedation, insomnia, psychiatric changes (e.g., anxiety), nausea, and vomiting.[2]
Aripiprazole	Weight gain, sedation, somnolence, fatigue.[4]
Risperidone	Weight gain, sedation.[7]
Clonidine	Sedation.[11]
Haloperidol	Extrapyramidal symptoms, sedation, drowsiness, dizziness, restlessness, headache. [4][11]

Ecopipam for the Treatment of Childhood-Onset Fluency Disorder (Stuttering)

Childhood-onset fluency disorder, commonly known as stuttering, is a communication disorder characterized by disruptions in the normal flow of speech.[12] Pharmacological interventions for stuttering are limited, with research exploring various mechanisms, including dopamine modulation.[13]

Quantitative Data Summary

Data from Ecopipam trials in stuttering are emerging. An open-label pilot study (NCT02909088) and a Phase 2 randomized controlled trial (NCT04492956) have been conducted.

In an open-label study, a majority of participants showed improvement in their stuttering with Ecopipam, and the medication was well-tolerated.[13] Of five evaluable patients, three with moderate stuttering showed significant improvements, while two with severe stuttering had modest gains.[13] Positive outcomes included increased speech fluency, faster reading completion, and shorter duration of stuttering events.[13]

A subsequent Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study (NCT04492956) was completed to further evaluate the efficacy and safety of Ecopipam in adults who stutter.[14][15] The primary outcome measure was the change in the Stuttering Severity Instrument, 4th edition (SSI-4) from baseline to week 12.[14] While specific

quantitative results from this trial are not yet widely published in detail, the study aimed to provide more definitive data on Ecopipam's efficacy.[16]

Currently, there are no FDA-approved medications specifically for stuttering.[2] Other medications, such as dopamine D2 antagonists, have been explored off-label with some success but also with the potential for side effects.[13]

Experimental Protocols

Measurement of Tic Severity: Yale Global Tic Severity Scale (YGTSS)

The YGTSS is a clinician-rated, semi-structured interview used to assess the severity of motor and phonic tics over the preceding week.[17][18]

- Administration: A trained clinician conducts an interview with the patient and a reliable informant (e.g., a parent). The interview covers a checklist of different motor and phonic tics.
- Scoring: Tics are rated on five dimensions for both motor and phonic tics separately:
 - Number: The variety of tics present.
 - Frequency: How often tics occur.
 - Intensity: The forcefulness of the tics.
 - Complexity: The intricacy of the tics.
 - Interference: The degree to which tics disrupt behavior.
- Each dimension is scored from 0 (no symptoms) to 5 (severe symptoms).[19] The sum of these scores for motor and phonic tics gives the Total Tic Score (TTS), ranging from 0 to 50. [17][19] An additional "Impairment" score (0-50) assesses the overall impact of tics on the individual's life.[17] The Global Severity Score is the sum of the TTS and the Impairment score.[17]

Measurement of Stuttering Severity: Stuttering Severity Instrument-Fourth Edition (SSI-4)

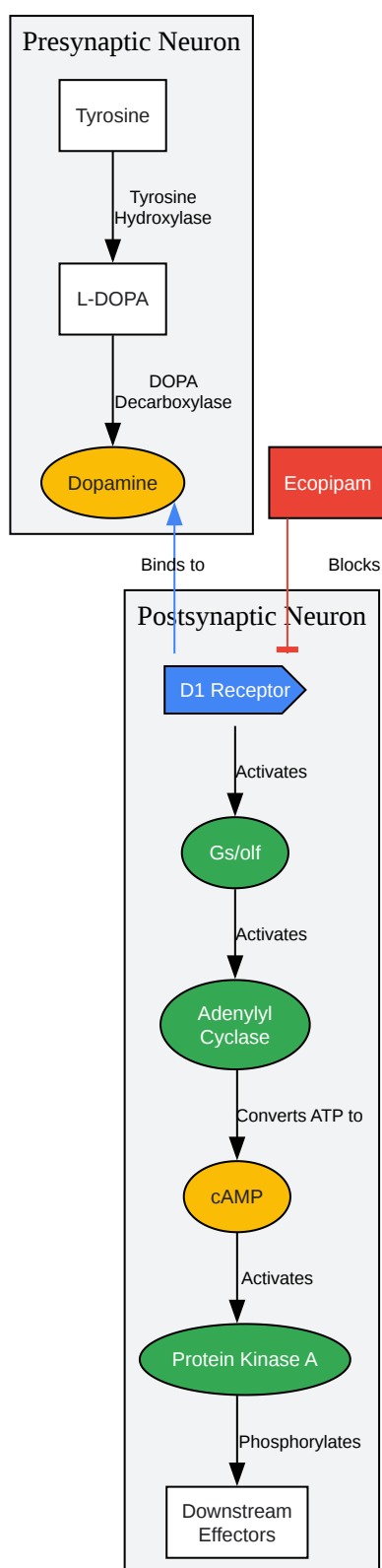
The SSI-4 is a standardized tool used to assess the severity of stuttering in both children and adults.^{[12][20][21]}

- Administration: The assessment involves obtaining speech samples from both a reading task and a conversational speech task.^[22] For non-readers, picture plates are used to elicit speech.^[23]
- Scoring: The SSI-4 measures three main components of stuttering:
 - Frequency: The percentage of syllables stuttered in the speech samples.^[20]
 - Duration: The average duration of the three longest stuttering events, measured to the nearest tenth of a second.^[20]
 - Physical Concomitants: The presence and severity of any secondary physical movements associated with stuttering (e.g., facial grimaces, head movements).^[20]
- Scores from each of these components are summed to produce a Total Score, which corresponds to a percentile rank and a severity rating (e.g., very mild, mild, moderate, severe, very severe).^[23]

Visualizations

Ecopipam Mechanism of Action: D1 Receptor Antagonism

Ecopipam is a selective antagonist of the dopamine D1 receptor.^[5] By blocking this receptor, it modulates dopamine signaling pathways in the brain, which are thought to be dysregulated in conditions like Tourette Syndrome and stuttering.^{[1][5]}

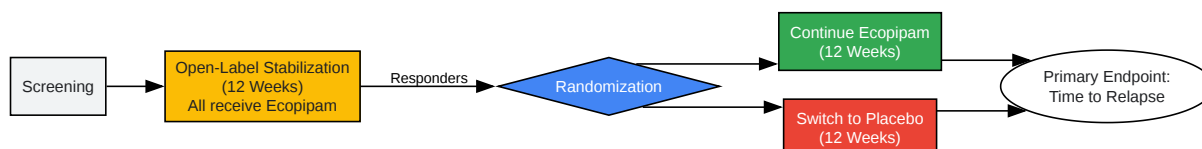


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Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of Ecopipam.

Ecopipam Clinical Trial Workflow for Tourette Syndrome (Phase 3 - NCT05615220)

The Phase 3 clinical trial for Ecopipam in Tourette Syndrome utilized a randomized withdrawal design.



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Caption: Randomized withdrawal design of the Ecopipam Phase 3 trial for Tourette Syndrome.

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